

Preliminary Studies on Efimosfermin Alfa (GSK6519754) in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1362

Cat. No.: B15602327

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "**GSK1362**" did not yield any publicly available information. This document focuses on a relevant alternative from GSK's metabolic research pipeline, efimosfermin alfa (formerly BOS-580, also known as GSK6519754), a compound with significant preliminary data in metabolic dysfunction-associated steatohepatitis (MASH).

Core Introduction: Efimosfermin Alfa

Efimosfermin alfa is an investigational, long-acting analogue of human fibroblast growth factor 21 (FGF21) being developed for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease.[1][2][3] As an FGF21 analogue, efimosfermin alfa regulates key metabolic pathways involved in reducing liver fat, inflammation, and fibrosis.[3][4] Its extended half-life of approximately 21 days allows for a convenient once-monthly subcutaneous dosing regimen.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative outcomes from the Phase 2, randomized, double-blind, placebo-controlled trial of efimosfermin alfa in patients with biopsy-confirmed MASH and F2/F3 fibrosis.[1][2][5]

Table 1: Baseline Characteristics of Study Participants

Characteristic	Efimosfermin Alfa (n=43)	Placebo (n=41)
Mean Age (years)	53	55
Mean Body Mass Index (kg/m ²)	~37	~37
Female Participants	~50%	~50%
Fibrosis Stage F3	18	18
Type 2 Diabetes	57%	Not specified

Source: Data compiled from multiple reports of the Phase 2 trial.[\[2\]](#)[\[5\]](#)

Table 2: Histological Efficacy Endpoints at Week 24

Endpoint	Efimosfermin Alfa (300 mg monthly)	Placebo	P-value
Fibrosis Improvement			
≥1 stage improvement without worsening of MASH	45.2%	20.6%	0.038
MASH Resolution			
Resolution without worsening of fibrosis	67.7%	29.4%	0.002
Composite Endpoint			
≥1 stage fibrosis improvement AND MASH resolution	38.7%	17.6%	0.066
Other Histological Improvements			
≥2 point improvement in NAS score without worsening of fibrosis	67.7%	20.6%	<0.001

Source: Data from a Phase 2, randomized, double-blind, placebo-controlled study.[5]

Table 3: Safety and Tolerability Profile

Adverse Event Profile	Efimosfermin Alfa	Placebo
Most Frequent Treatment- Related AEs	Mild to moderate nausea, diarrhea, and vomiting	Mild to moderate nausea, diarrhea, and vomiting
Injection Site Reactions	Low incidence (<5%)	Not specified
Discontinuations due to AEs	Low and balanced between groups	Low and balanced between groups

Source: Reports from the Phase 2 trial indicate a favorable safety profile.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Phase 2 Clinical Trial for MASH

Objective: To evaluate the safety, tolerability, and efficacy of once-monthly efimosfermin alfa in patients with MASH and F2/F3 fibrosis.

Study Design:

- A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[\[1\]](#)[\[5\]](#)
- Participants: 84 adults with biopsy-confirmed MASH, a NAFLD Activity Score (NAS) of ≥ 4 , and stage F2 or F3 liver fibrosis.[\[2\]](#)[\[5\]](#)
- Randomization: Patients were randomly assigned in a 1:1 ratio to two arms.[\[5\]](#)
- Intervention Arm: Subcutaneous injection of 300 mg efimosfermin alfa, administered once monthly.[\[2\]](#)[\[5\]](#)
- Control Arm: Subcutaneous injection of a matching placebo, administered once monthly.[\[2\]](#)
- Treatment Duration: 24 weeks.[\[2\]](#)[\[5\]](#)

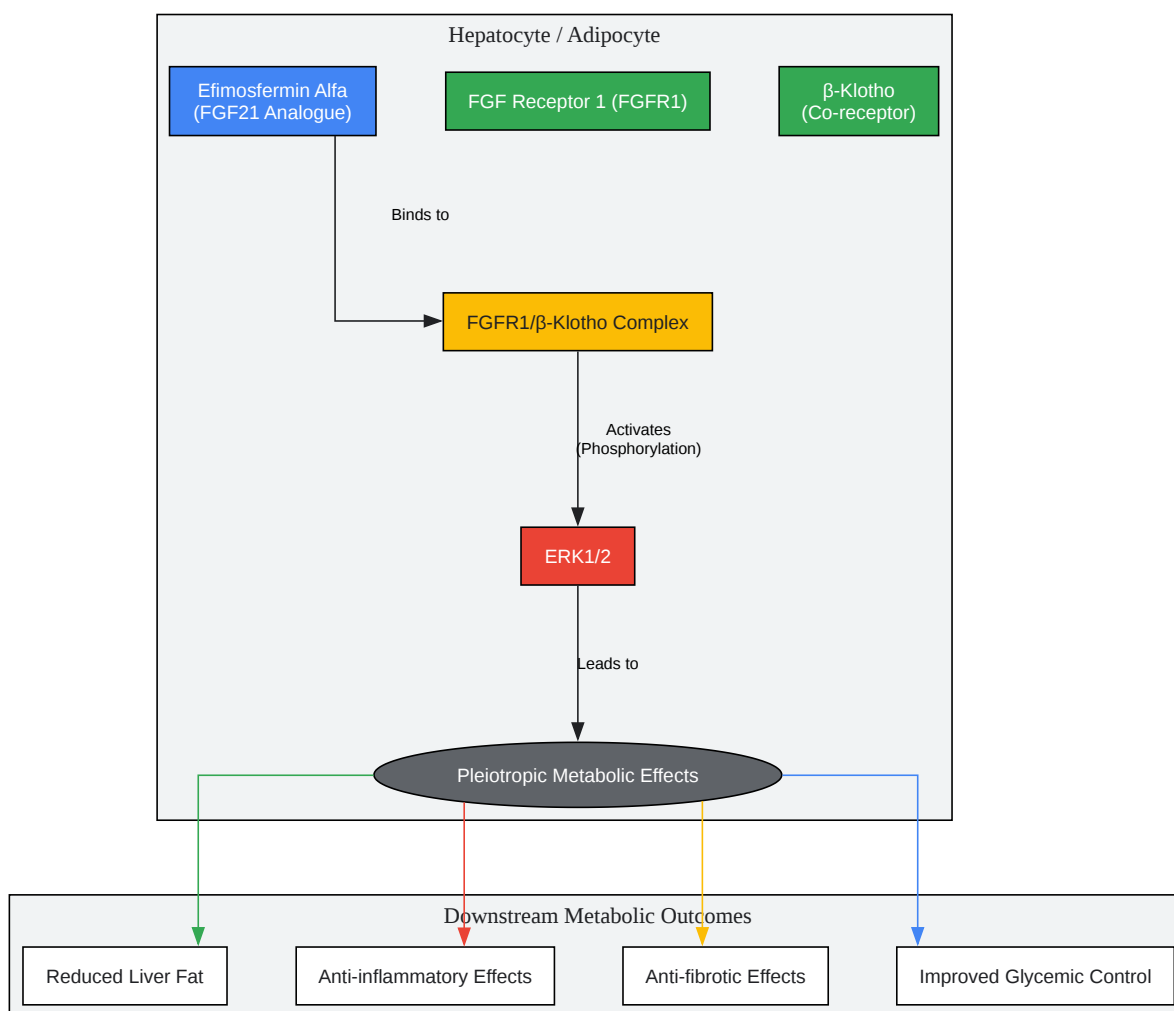
Endpoints:

- Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs.[\[2\]](#)[\[5\]](#)
- Exploratory Efficacy Endpoints (assessed via liver biopsy at 24 weeks):
 - Proportion of patients achieving fibrosis improvement of ≥ 1 stage without worsening of MASH.[\[5\]](#)
 - Proportion of patients achieving MASH resolution (defined as lobular inflammation score of 0-1 and hepatocyte ballooning score of 0) without worsening of fibrosis.[\[5\]](#)

- Proportion of patients achieving a composite endpoint of both fibrosis improvement (≥ 1 stage) and MASH resolution.[5]
- Other Endpoints: Changes in non-invasive markers of liver injury (e.g., liver enzymes), liver fat content (measured by MRI-PDFF), and metabolic biomarkers such as glycated hemoglobin (HbA1c).[1][7]

Mandatory Visualizations

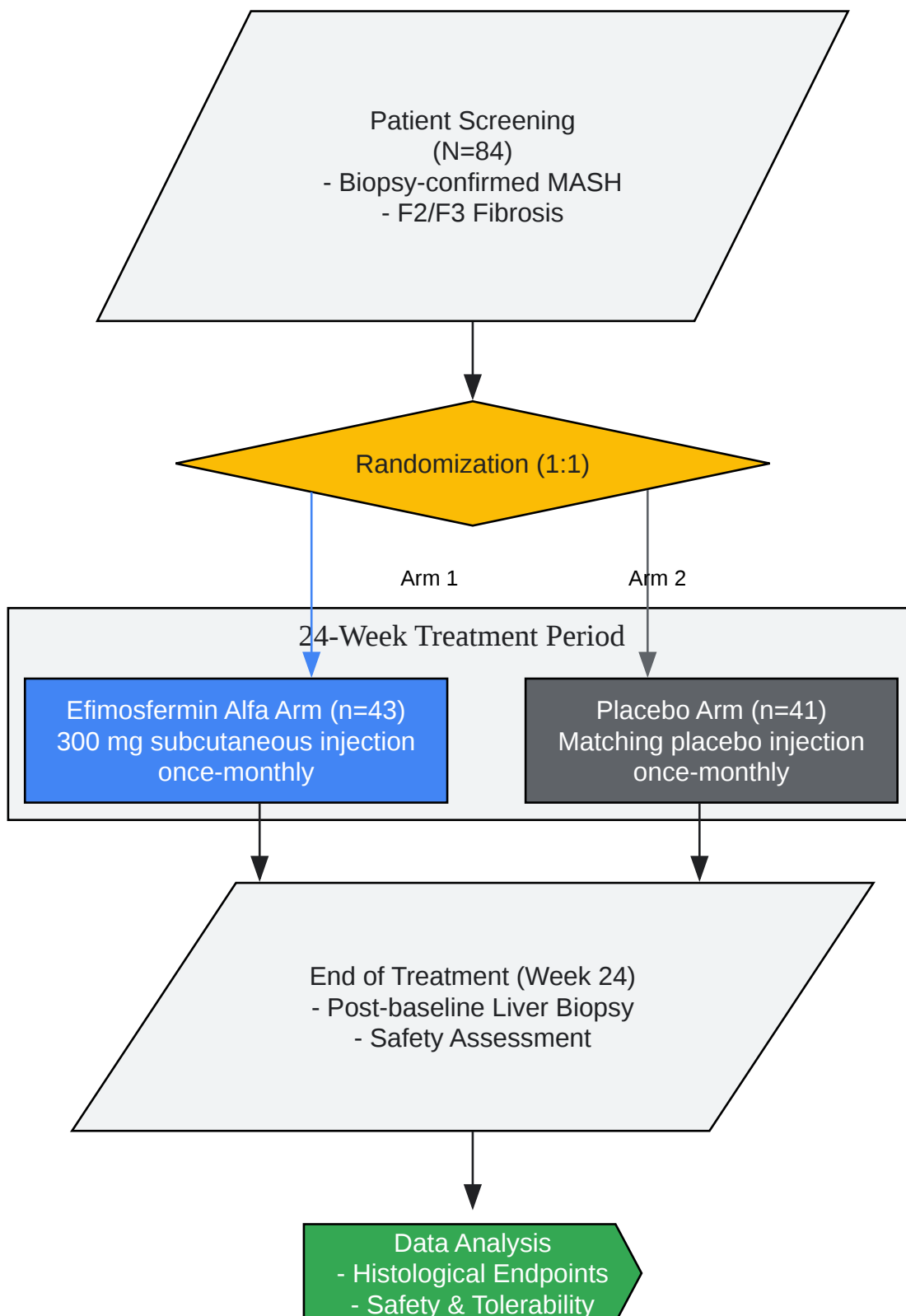
Signaling Pathway of Efimosfermin Alfa (FGF21 Analogue)



[Click to download full resolution via product page](#)

Caption: Signaling pathway of Efimosfermin Alfa as an FGF21 analogue.

Experimental Workflow of the Phase 2 MASH Trial



[Click to download full resolution via product page](#)

Caption: Workflow diagram for the Phase 2 clinical trial of Efimosfermin Alfa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Once-Monthly Efimosfermin Alfa (BOS-580) in Metabolic Dysfunction-Associated Steatohepatitis With F2/F3 Fibrosis: Results From a 24-Week, Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Boston Pharma Carves Out Monthly Treatment Niche in MASH With Strong Phase II Data - BioSpace [biospace.com]
- 4. biospace.com [biospace.com]
- 5. hcplive.com [hcplive.com]
- 6. Efimosfermin-alfa: New drug for fatty liver | Clinic FEHV [fehv.org]
- 7. Boston Pharmaceuticals to Announce Positive Phase 2 Data on Efimosfermin Alfa (BOS-580) in F2/F3 MASH During Late-Breaking Oral Presentation at AASLD 2024, The Liver Meeting [natap.org]
- To cite this document: BenchChem. [Preliminary Studies on Efimosfermin Alfa (GSK6519754) in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602327#preliminary-studies-on-gsk1362-in-metabolic-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com